molecular formula C12H17ClFNO B1344050 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-30-5

3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1344050
M. Wt: 245.72 g/mol
InChI Key: BKXBZNRNWKQKFO-UHFFFAOYSA-N
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Description

The compound 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a halogenated piperidine derivative. Piperidine is a six-membered heterocyclic amine, and the introduction of a fluorophenoxy group at the third position could potentially affect its chemical and physical properties, as well as its biological activity. The presence of the hydrochloride suggests that the compound is in its hydrochloride salt form, which could enhance its solubility in polar solvents.

Synthesis Analysis

The synthesis of halogenated piperidine derivatives typically involves the introduction of a halogenated phenyl group to the piperidine ring. For example, the synthesis of various halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands was achieved by examining the effects of different N-substituents and moieties on the phenoxy ring . Similarly, the synthesis of a novel piperidine derivative was performed using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods could be analogous to the synthesis of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride, although the specific details are not provided.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be studied using techniques such as X-ray crystallography, as demonstrated in the analysis of a novel piperidine derivative . Additionally, computational methods like density functional theory (DFT) can be used to predict molecular geometry, vibrational analysis, and other properties . These techniques could be applied to determine the molecular structure of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The presence of a halogen, such as fluorine, can influence the reactivity of the compound. For instance, halogenated piperidines have been evaluated for their affinity and selectivity towards σ receptors, indicating that they can interact with biological targets . The specific chemical reactions of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized by a range of techniques. For example, melting point, IR, UV-Visible, fluorescence, SEM, NMR, DSC, and PXRD were used to reveal polymorphism in a piperidine substituted compound . These methods could also be used to analyze the properties of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride. The introduction of a fluorophenoxy group could affect properties such as solubility, melting point, and stability.

Scientific Research Applications

Paroxetine Hydrochloride Derivatives

Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, shares structural similarity with 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride. It is used for treating various disorders such as depression and anxiety. The compound's physicochemical properties, preparation methods, and pharmacokinetics have been thoroughly documented (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Labeling for Neuroleptic Agents

Research includes the synthesis of neuroleptic agents like 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidin-2-14C] butyrophenone, using a process involving 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride derivatives (Nakatsuka, Kawahara, & Yoshitake, 1981).

Antioxidant Properties

4-(1-Naphthylamino)-piperidines, analogues of compounds structurally similar to 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride, demonstrated potent inhibition of lipid peroxidation, indicating significant antioxidant properties (Domány, Barta-Szalai, Gere, Farsang, & Schön, 1996).

Metabolic Activity Studies

Studies on metabolic activity involving derivatives of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride showed a reduction in food intake and weight gain in obese rats, highlighting potential applications in metabolic research (Massicot, Steiner, & Godfroid, 1985).

Fluorescent Sensor Development

Hydrazide-based fluorescent probes derived from compounds similar to 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride were developed for detecting Cu2+ and Hg2+ in aqueous solutions, showcasing the potential in chemical sensing technologies (Wang, Zhao, Guo, Pei, & Zhang, 2014).

properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXBZNRNWKQKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623838
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

CAS RN

614731-30-5
Record name Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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